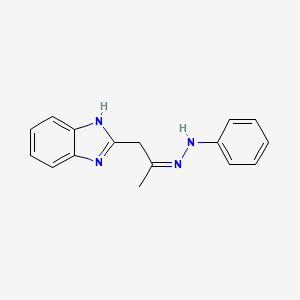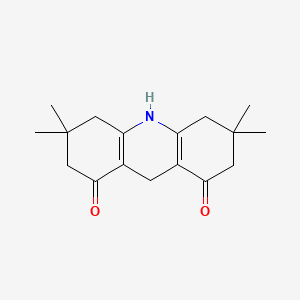
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate
Descripción general
Descripción
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of ubiquinone, which is a naturally occurring compound found in the body. MitoQ has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction.
Mecanismo De Acción
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate works by targeting the mitochondria, which are the energy-producing organelles in the cell. It is able to accumulate in the mitochondria due to its triphenylphosphonium group. Once inside the mitochondria, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate acts as an antioxidant, neutralizing free radicals and reducing oxidative stress. It also helps to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to have a range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in lab experiments is its specificity for the mitochondria. This allows researchers to target the mitochondria specifically and study the effects of mitochondrial dysfunction on disease processes. However, one of the limitations of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
Direcciones Futuras
There are many potential future directions for research on bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate. One area of research is the development of new derivatives of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate that may have improved efficacy or specificity. Another area of research is the use of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for more clinical trials to determine the safety and efficacy of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in humans.
Aplicaciones Científicas De Investigación
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction. It has been shown to improve mitochondrial function and reduce oxidative stress in a range of cell and animal models of disease. Some of the diseases that have been studied include Parkinson's disease, Alzheimer's disease, cardiovascular disease, and diabetes.
Propiedades
IUPAC Name |
(3-methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8S/c1-27-17-5-3-7-19(11-17)29-21(23)9-15-13-31(25,26)14-16(15)10-22(24)30-20-8-4-6-18(12-20)28-2/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXDVCZKDLEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)CC2CS(=O)(=O)CC2CC(=O)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
![N-[(benzyloxy)carbonyl]alanylprolylleucylglycinamide](/img/structure/B3829049.png)


![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]piperidine](/img/structure/B3829075.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)
![2,2'-{[5-fluoro-2-(1-piperidinyl)-4-pyrimidinyl]imino}diethanol hydrochloride](/img/structure/B3829101.png)
![5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)

![2-amino-6-ethyl-5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3829126.png)